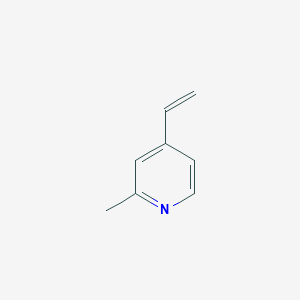

2-Methyl-4-vinylpyridine

Description

Academic Significance of Pyridine-Based Monomers

Pyridine (B92270) and its derivatives are a cornerstone in medicinal chemistry and materials science, with their presence in over 7,000 existing drug molecules of medicinal importance. rsc.org The nitrogen-bearing heterocycle is a key structural component in a diverse array of FDA-approved drugs. rsc.orgnih.gov The academic interest in pyridine-based monomers stems from their unique electronic properties, their ability to participate in a variety of chemical reactions, and the functional characteristics they impart to polymers.

The pyridine ring, an isostere of benzene, can be readily functionalized, allowing for the fine-tuning of the resulting polymer's properties. rsc.org These monomers can be polymerized through various mechanisms, including radical, cationic, and anionic pathways, offering a high degree of control over the polymer architecture. wikipedia.org The resulting polymers, known as poly(vinylpyridines), exhibit a range of interesting behaviors. For instance, they can act as "smart" materials, responding to external stimuli such as pH and temperature. mdpi.com This responsiveness is due to the pyridine nitrogen, which can be protonated or quaternized, leading to changes in solubility and conformation. mdpi.com

Furthermore, the pyridine moiety enhances polymer properties, contributing to excellent biological and fluorescent characteristics. mdpi.com This has led to their use in developing materials for antimicrobial applications, sensors, and even in the fabrication of light-emitting diodes and dye-sensitized solar cells. mdpi.commdpi.com The ability of the pyridine nitrogen to coordinate with metal ions is another crucial aspect of their academic significance. researchgate.net This property is exploited in the creation of polymer-metal complexes for catalysis, and in the development of materials with enhanced thermal and mechanical properties. arkat-usa.orgtandfonline.com

Overview of 2-Methyl-4-vinylpyridine as a Research Compound

This compound is a derivative of pyridine distinguished by a methyl group at the 2-position and a vinyl group at the 4-position. This specific arrangement of functional groups makes it a valuable monomer in polymer science and a versatile building block in organic synthesis.

The presence of the vinyl group allows this compound to undergo polymerization, leading to the formation of poly(this compound). This polymer shares many of the beneficial properties of other poly(vinylpyridines) but with nuances imparted by the methyl substituent. The methyl group can influence the polymer's solubility, glass transition temperature, and its interaction with other molecules.

Research into this compound often focuses on its copolymerization with other monomers to create materials with tailored properties. For example, its incorporation into copolymers can improve the dyeability of fibers like polypropylene (B1209903) and polyacrylonitrile. google.com The compound is also investigated for its role in the synthesis of specialty rubbers. google.com

The synthesis of this compound itself is a subject of academic and industrial interest. A common method involves the reaction of 2-methylpyridine (B31789) with formaldehyde (B43269). google.com The study of its synthesis and polymerization is crucial for optimizing the production of advanced materials with specific functionalities.

Table 1: Chemical and Physical Properties of Selected Vinylpyridines

| Property | 2-Vinylpyridine (B74390) | 4-Vinylpyridine (B31050) | This compound |

| CAS Number | 100-69-6 wikipedia.org | 100-43-6 wikipedia.org | 13959-34-7 chemicalbook.com |

| Molecular Formula | C₇H₇N wikipedia.org | C₇H₇N wikipedia.org | C₈H₉N chemicalbook.com |

| Molar Mass | 105.14 g/mol wikipedia.org | 105.14 g/mol wikipedia.org | 119.16 g/mol chemicalbook.com |

| Boiling Point | 158 °C wikipedia.org | 62-65 °C / 15 mmHg wikipedia.orgchemicalbook.com | 76-77 °C / 15 Torr chemicalbook.com |

| Density | 0.977 g/cm³ wikipedia.org | 0.988 g/cm³ wikipedia.org | 0.954 g/cm³ chemicalbook.com |

| Appearance | Colorless liquid wikipedia.org | Colorless liquid wikipedia.org | Not specified |

This table is based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-5-9-7(2)6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOLJFOMOFZLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456820 | |

| Record name | 4-ethenyl-2-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-33-6 | |

| Record name | 4-Vinyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethenyl-2-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5Y5U2BQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Methyl 4 Vinylpyridine

Chemical Synthesis Routes

The traditional chemical synthesis of 2-Methyl-4-vinylpyridine is a well-established method that proceeds through the formation of a vinylpyridine precursor, which is subsequently converted to the final product.

The initial step in the synthesis involves the creation of an alcohol intermediate through a condensation reaction.

The principal route to this compound involves the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269). wikipedia.orgchemicalbook.com This reaction forms the intermediate alcohol, 2-methyl-4-(2-hydroxyethyl)pyridine. The reaction is typically carried out in an autoclave at temperatures between 150–200 °C. wikipedia.org To manage the reaction and avoid the formation of byproducts, the conversion rate is often kept relatively low. wikipedia.org

One patented method describes the synthesis of 2-hydroxyethyl pyridine (B92270) by reacting 2-methylpyridine with formaldehyde (or paraformaldehyde) in the presence of a catalyst such as benzoic acid, chloroacetic acid, or acetic acid. google.com The reaction is conducted by stirring the mixture for 10 to 30 hours at temperatures ranging from 90°C to 180°C. google.com Another approach involves reacting 2-methylpyridine with formaldehyde in a solvent under a pressure of 4-5 MPa with an organic alkali catalyst, such as triethylene diamine or hexamethylenediamine, at a temperature of 200-230 °C in a micro-reaction pipeline. google.com

The reaction conditions for the condensation of 2-methylpyridine and formaldehyde can be summarized as follows:

| Parameter | Value | Reference |

| Reactants | 2-methylpyridine, Formaldehyde | wikipedia.orgchemicalbook.com |

| Intermediate | 2-methyl-4-(2-hydroxyethyl)pyridine | |

| Temperature | 90-230 °C | wikipedia.orggoogle.comgoogle.com |

| Pressure | Up to 9.08 MPa | patsnap.comchemicalbook.com |

| Catalysts | Acetic acid, Benzoic acid, Organic bases | google.comgoogle.com |

The second crucial step is the dehydration of the intermediate alcohol, 2-methyl-4-(2-hydroxyethyl)pyridine, to yield this compound. wikipedia.org This is commonly achieved by distilling the intermediate over a basic compound, such as sodium hydroxide (B78521). guidechem.comgoogle.com The process involves heating the mixture, which leads to the elimination of a water molecule and the formation of the vinyl group. guidechem.com To prevent the polymerization of the newly formed vinylpyridine during distillation, an inhibitor like 4-tert-butylcatechol (B165716) is often added. wikipedia.org The final product is then purified by fractional distillation under reduced pressure. wikipedia.org

A detailed procedure involves adding the 2-hydroxyethylpyridine solution to a dehydration kettle containing a sodium hydroxide solution and heating it to around 90°C for several hours to produce the crude this compound. patsnap.com

While the condensation of 2-methylpyridine with formaldehyde is the primary route, alternative methods exist for synthesizing derivatives of vinylpyridine. One such method is the Mannich condensation, which has been investigated for the reaction of 4-methylpyridine (B42270) with formaldehyde and various secondary amines to produce 4-dialkylaminoethylpyridines. cdnsciencepub.com

Another alternative involves the reaction of acrylonitrile (B1666552) and acetylene (B1199291) in the presence of organocobalt compounds as a catalyst. wikipedia.org This reaction is typically carried out at temperatures below 130–140 °C with acrylonitrile serving as the solvent. wikipedia.org

Dehydration Processes of Intermediate Alcohols

Catalytic Approaches in Vinylpyridine Monomer Synthesis

In the synthesis of pyridine derivatives, heterogeneous catalysts are employed. For instance, the synthesis of methylpyridines from acetylene and ammonia (B1221849) can utilize catalysts containing cadmium oxide and chromium oxide on a kaolin (B608303) support. semanticscholar.org The yield of 2-methylpyridine and 4-methylpyridine can be optimized by adjusting the reaction temperature. semanticscholar.org

A patented one-step process for producing 2- or 4-vinyl pyridine compounds involves reacting the corresponding methylpyridine with formaldehyde in the presence of an acid catalyst with a pH below 5. google.com This reaction is conducted at high temperatures (200–300°C) and pressures (30–100 atmospheres). google.com This method offers the advantage of shorter reaction times compared to the traditional two-step process. googleapis.com For example, reacting 2-picoline with formaldehyde and sulfuric acid at 243°C and 50 atmospheres overpressure resulted in a 71% conversion with an 80% yield of 2-vinyl pyridine. google.com

Iii. Polymerization Science of 2 Methyl 4 Vinylpyridine and Its Analogues

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 2-methyl-4-vinylpyridine, a derivative of 4-vinylpyridine (B31050) (4VP), is accomplished through various mechanisms, including free radical, anionic, and controlled radical pathways. The polymerization behavior is influenced by the pyridine (B92270) ring, which can interact with initiators and catalysts, affecting reaction kinetics and polymer characteristics.

Free radical polymerization is a common method for polymerizing vinyl monomers like vinylpyridines. Studies on the analogous monomer, 2-vinylpyridine (B74390) (2VP), provide insight into the expected behavior of this compound. The polymerization of 2VP, photosensitized with azobisisobutyronitrile (AIBN), has been investigated across a temperature range of 15 to 35°C. rsc.org Kinetic analyses using non-stationary state methods revealed that the termination step occurs almost entirely by the combination of two growing polymer chains. rsc.org Chain transfer to the monomer was found to be negligible. rsc.org

The rate of polymerization shows a linear relationship with the square root of both the initiator concentration and the light intensity, which is characteristic of free-radical polymerizations. rsc.org A study on 2VP and 4VP polymerization using benzoyl peroxide (BPO) as an initiator found that reaction temperature significantly impacts monomer conversion. nih.gov For 2VP, increasing the temperature from 55°C to 75°C enhanced both molecular diffusion and the collision frequency between monomer molecules and free radicals, leading to higher conversion rates. nih.gov For instance, at 65°C, 2VP reached a maximum conversion of 62% in 6 hours, while 4VP achieved 76% in the same timeframe. nih.govmdpi.com

The heat of polymerization for 2-vinylpyridine was determined to be approximately 17.3 kcal/mole, with activation energies for propagation and termination being 8 and 5 kcal/mole, respectively. rsc.org

Table 1: Effect of Temperature on Monomer Conversion for Vinylpyridines

| Monomer | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |

|---|---|---|---|

| 2-Vinylpyridine | 55 | 24 | 78 |

| 2-Vinylpyridine | 65 | 4 | Max Value Reached |

| 2-Vinylpyridine | 75 | 2 | Max Value Reached |

This table is generated based on data from solution polymerization studies of 2-vinylpyridine and 4-vinylpyridine, which serve as analogues for this compound. nih.govmdpi.com

Anionic polymerization offers a pathway to synthesize polymers with well-defined structures and narrow molecular weight distributions. However, the polymerization of vinylpyridines can be complicated by side reactions. researchgate.net The nitrogen atom on the pyridine ring can react with organometallic initiators like butyllithium, leading to alkylation and the formation of branched or crosslinked structures. researchgate.net

To mitigate these side reactions, specific initiators and conditions are employed. For the related monomer 2-(4-vinylphenyl)pyridine (VPPy), successful polymerization was achieved using a complex of sec-butyllithium (B1581126) (s-BuLi) with lithium chloride (LiCl) at -45°C, although it required 72 hours for completion. researchgate.net A more efficient method involved using diphenylmethyl potassium (DPM-K) as a weaker initiator at -78°C, which resulted in 100% yield within 150 minutes and a narrow molecular weight distribution (below 1.1). researchgate.net

Studies on 2-vinylpyridine carbanion intermediates have shown the presence of interconverting (E) and (Z) geometric isomers, with the ratio being dependent on the counter-cation. ufl.edu These isomeric forms can influence the stereochemistry of the resulting polymer. ufl.edu For the living anionic polymerization of 4-vinylpyridine, investigations have been successfully conducted in a pyridine/tetrahydrofuran (B95107) (THF) mixture at 0°C. acs.org

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to vinylpyridine monomers. These methods allow for the synthesis of polymers with predetermined molecular weights, controlled architectures, and low polydispersity. acs.org

NMP utilizes stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), to reversibly cap the growing polymer chains. cmu.eduacs.org This establishes an equilibrium between active (growing) and dormant (capped) species, allowing for controlled polymer growth. cmu.edu The NMP of 4-vinylpyridine (4VP) using TEMPO has been shown to proceed in a pseudo-living manner, yielding polymers with low polydispersity (in the range of 1.02–1.50). cmu.eduacs.org

Interestingly, the concentration of the nitroxide radical does not significantly affect the rate of polymerization but does influence the final molecular weight of the polymer; a higher initial TEMPO concentration leads to lower molecular weights. cmu.eduacs.org Temperature, while affecting the reaction kinetics, has been found to have no significant impact on the molecular weights or polydispersities of the resulting polymers in some systems. cmu.eduacs.org More advanced nitroxides like N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide (SG1) have also been used, sometimes in combination with a small amount of a controlling comonomer like styrene (B11656), to polymerize methacrylic monomers in the presence of 4VP. researchgate.net

ATRP is a versatile CRP method that uses a transition metal complex (commonly copper-based) as a catalyst to establish an equilibrium between active radicals and dormant alkyl halide species. cmu.edu The polymerization of 4VP via ATRP can be challenging because the pyridine nitrogen can coordinate with the copper catalyst, potentially deactivating it. scielo.br Therefore, careful selection of ligands and solvents is crucial. scielo.br

Successful ATRP of 4VP has been achieved using catalysts like CuCl with ligands such as 5,5,7,12,12,14–hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane (Me6 acs.organeN4) in polar solvents like 2-propanol at 40°C. researchgate.net This method has produced polymers with molecular weights up to 20,000 g/mol and polydispersities below 1.2. cmu.edu Reverse ATRP, where a conventional radical initiator like AIBN is used with a higher oxidation state metal complex (e.g., CuCl₂/Me₆-TREN), has also been effectively applied to 4VP polymerization, demonstrating good control over molecular weight and a rapid reaction rate. researchgate.net

Table 2: Conditions for ATRP of 4-Vinylpyridine

| Initiator | Catalyst System | Ligand | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethyl chloride | CuCl | Me6 acs.organeN4 | 2-Propanol | 40 | researchgate.net |

| AIBN (Reverse ATRP) | CuCl₂ | Me₆-TREN | DMF | Not Specified | researchgate.netresearchgate.net |

This table summarizes various reported systems for the Atom Transfer Radical Polymerization of 4-vinylpyridine, an analogue of this compound.

RAFT polymerization is known for its compatibility with a wide range of monomers, including functional ones like vinylpyridines. acs.org This technique employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization via a reversible chain transfer process. The first successful RAFT polymerizations of 2VP and 4VP were conducted under bulk conditions at 60°C, using azobisisobutyronitrile (AIBN) as the initiator and cumyl dithiobenzoate (CDB) as the CTA. acs.org

These polymerizations exhibited controlled characteristics, with linear pseudo-first-order rate plots and molecular weights increasing linearly with monomer conversion. acs.org A key advantage is the ability to conduct the polymerization in the absence of organic solvents up to high conversions while maintaining control. acs.org The resulting polymers can be used as macro-CTAs to synthesize block copolymers, demonstrating good end-group fidelity. acs.org Kinetic modeling of 4VP RAFT polymerization has been used to estimate reaction rate coefficients, which are comparable to those known for styrene. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula | Role in Polymerization |

|---|---|---|

| This compound | - | Monomer |

| 2-Vinylpyridine | 2VP | Monomer Analogue |

| 4-Vinylpyridine | 4VP | Monomer Analogue |

| 2-(4-Vinylphenyl)pyridine | VPPy | Monomer Analogue |

| Azobisisobutyronitrile | AIBN | Initiator |

| Benzoyl Peroxide | BPO | Initiator |

| sec-Butyllithium | s-BuLi | Initiator |

| Diphenylmethyl potassium | DPM-K | Initiator |

| Lithium Chloride | LiCl | Additive |

| Tetrahydrofuran | THF | Solvent |

| 2,2,6,6-Tetramethylpiperidin-1-oxyl | TEMPO | Nitroxide Mediator (NMP) |

| N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide | SG1 | Nitroxide Mediator (NMP) |

| Copper(I) Chloride | CuCl | Catalyst (ATRP) |

| Copper(II) Chloride | CuCl₂ | Catalyst (Reverse ATRP) |

| 5,5,7,12,12,14–hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane | Me6 acs.organeN4 | Ligand (ATRP) |

| Hexamethyl tris[2-(dimethylamino)ethyl]amine | Me₆-TREN | Ligand (ATRP) |

| Cumyl dithiobenzoate | CDB | Chain Transfer Agent (RAFT) |

| Styrene | - | Monomer |

Atom Transfer Radical Polymerization (ATRP)

Influence of Reaction Conditions on Polymerization Efficiency

The efficiency of the polymerization of this compound, and its analogues like 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), is significantly influenced by various reaction conditions, including temperature, initiator concentration, and the type of solvent used.

Temperature: Temperature is a critical parameter that affects both the rate of polymerization and the properties of the resulting polymer, such as molecular weight and molecular weight distribution. nih.gov For the polymerization of 2-VP, studies have shown that lower temperatures slow down the monomer conversion rate. nih.gov For instance, at 55°C, the polymerization of 2-VP proceeds more slowly, requiring 24 hours to achieve a 78% conversion. nih.gov In contrast, at higher temperatures of 65°C and 75°C, the maximum monomer conversion is reached in 4 hours and 2 hours, respectively. mdpi.com This acceleration at higher temperatures is attributed to increased molecular diffusion and more frequent collisions between the monomer molecules and free radicals. nih.govmdpi.com However, excessively high temperatures can also lead to a decrease in coating weights in electropolymerization processes, possibly due to increased polymer solubility. researchgate.net

Initiator Concentration: The concentration of the initiator, such as benzoyl peroxide (BPO) or potassium persulfate (KPS), plays a crucial role in polymerization. nih.goveares.org For the polymerization of 2-VP and 4-VP, an initiator-to-monomer weight ratio of 4% was found to be optimal for achieving high monomer conversion. nih.gov The type and concentration of the initiator can also affect the mechanism of polymerization, as seen in the TEMPO-mediated radical polymerization of 4-vinylpyridine, where the nitroxide concentration influences the molecular weight of the resulting polymer. researchgate.net

Solvent: The choice of solvent can impact the polymerization process and the properties of the final polymer. For example, in the electropolymerization of 2-vinylpyridine, methanol (B129727) concentrations between 15 and 25 vol% are necessary to produce uniform and thick films. researchgate.net The solvent can also influence the aggregation of polymer strands, as observed in Re(I) polymers derived from poly-4-vinylpyridine, where different morphologies are formed in acetonitrile (B52724) versus dichloromethane. conicet.gov.ar The solubility of the resulting polymer is also a key consideration; for instance, high molecular weight poly(2-vinylpyridine-co-styrene) is soluble in methanol and ethanol (B145695) but insoluble in acetone. google.com

Other Factors: The agitation system can also affect monomer conversion. A switch from magnetic to mechanical stirring has been shown to increase monomer conversion by approximately 27% for 2-VP and 14% for 4-VP. nih.gov In electropolymerization, the pH of the solution is another critical factor, with an optimal pH of 5.0 identified for producing poly(2-vinylpyridine) coatings. researchgate.net

Table 1: Influence of Temperature on 2-Vinylpyridine Polymerization

| Temperature (°C) | Time to Max. Conversion (hours) | Monomer Conversion (%) |

| 55 | 24 | 78 |

| 65 | 4 | >62 |

| 75 | 2 | >62 |

This table summarizes the effect of temperature on the polymerization of 2-vinylpyridine, showing that higher temperatures lead to faster reaction rates.

Copolymerization Studies with Various Monomers

This compound and its vinylpyridine analogues readily undergo copolymerization with a variety of monomers, including acrylics and styrenics, allowing for the synthesis of polymers with tailored properties. wikipedia.org

Copolymerization with Acrylic Monomers

The copolymerization of 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) with methyl methacrylate (B99206) (MMA) has been extensively studied. The reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, are crucial for understanding the resulting copolymer composition and microstructure.

For the 2-VP/MMA system, reported reactivity ratios (r) vary depending on the study. One study using high-resolution ¹H NMR found reactivity ratios of r(2-VP) = 0.64 and r(MMA) = 0.31, indicating a tendency towards alternation. sioc-journal.cn Another investigation reported values of r(MMA) = 0.439 and r(2-VP) = 0.77. capes.gov.br

In the case of 4-VP/MMA copolymerization, studies have also yielded different reactivity ratios. One set of values is r(MMA) = 0.574 and r(4-VP) = 0.79. capes.gov.br Another study using a Ni(II)α-Benzoinoxime complex as an initiator reported r(MMA) = 0.559 and r(4-VP) = 1.264, suggesting a more random incorporation of the monomers. researchgate.net The differences in reported reactivity ratios can be attributed to variations in experimental conditions such as the initiator, solvent, and temperature.

The microstructure of these copolymers, including the distribution of monomer sequences, can be analyzed using techniques like ¹H NMR and ¹³C NMR. sioc-journal.cnresearchgate.netcdnsciencepub.com For instance, in poly(methyl methacrylate-co-4-vinyl pyridine), the splitting of aromatic and methoxy (B1213986) signals provides information about the copolymer's configuration. cdnsciencepub.com

Table 2: Reactivity Ratios for Vinylpyridine and Methyl Methacrylate Copolymerization

| Monomer 1 | Monomer 2 | r₁ | r₂ | Reference |

| 2-Vinylpyridine | Methyl Methacrylate | 0.64 | 0.31 | sioc-journal.cn |

| Methyl Methacrylate | 2-Vinylpyridine | 0.439 | 0.77 | capes.gov.br |

| 4-Vinylpyridine | Methyl Methacrylate | 1.264 | 0.559 | researchgate.net |

| Methyl Methacrylate | 4-Vinylpyridine | 0.574 | 0.79 | capes.gov.br |

This interactive table presents the reactivity ratios for the copolymerization of 2-vinylpyridine and 4-vinylpyridine with methyl methacrylate from various research findings.

Acrylamide (B121943) Copolymerization

Copolymers of 4-vinylpyridine (4-VP) and acrylamide (AM) have been synthesized via radical copolymerization in solution. researchgate.net The choice of solvent system is important, with a mixture of DMF/water (1:1 by volume) being found suitable for this copolymerization. researchgate.net The reactivity ratios for this system were determined using the Kelen-Tudos method, yielding r(4-VP) = 0.644 and r(AM) = 0.371. researchgate.net These values suggest a tendency for both monomers to incorporate into the polymer chain.

These copolymers can be further modified, for example, by quaternization of the pyridine units to create cationic copolymers with applications as flocculants and corrosion inhibitors. researchgate.netderpharmachemica.comresearchgate.net The synthesis of terpolymers containing acrylamide, 4-vinylpyridine, and 2-acrylamide-2-methylpropanesulfonic acid has also been reported for applications in drilling fluids. acs.org

The copolymerization of vinylpyridines with methyl acrylate (B77674) (MA) has also been investigated. For the copolymerization of 2-vinylpyridine with methyl acrylate, reactivity ratios of r(MA) = 0.168 and r(2-VP) = 1.58 have been reported. capes.gov.br Another study focusing on surface-initiated polymerization found r(2-VP) = 1.73 and r(MA) = 0.069. nist.gov These values indicate that 2-vinylpyridine is significantly more reactive than methyl acrylate in this system.

For the 4-vinylpyridine/methyl acrylate system, ¹H-NMR studies have been used to determine reactivity ratios of r(MA) = 0.18 and r(4-VP) = 1.77. researchgate.net Another investigation reported r(4-VP) = 1.98 and r(MA) = 0.36. researchgate.net A separate study found r(MA) = 0.22 and r(4-VP) = 1.7. capes.gov.br The consistently high reactivity ratio for 4-vinylpyridine across different studies highlights its strong tendency to homopolymerize in this comonomer pair.

Copolymerization studies have also been extended to include a third monomer, dichlorostyrene, to create terpolymers with specific solution properties. capes.gov.br

Table 3: Reactivity Ratios for Vinylpyridine and Methyl Acrylate Copolymerization

| Monomer 1 | Monomer 2 | r₁ | r₂ | Reference |

| Methyl Acrylate | 2-Vinylpyridine | 0.168 | 1.58 | capes.gov.br |

| 2-Vinylpyridine | Methyl Acrylate | 1.73 | 0.069 | nist.gov |

| Methyl Acrylate | 4-Vinylpyridine | 0.18 | 1.77 | researchgate.net |

| 4-Vinylpyridine | Methyl Acrylate | 1.98 | 0.36 | researchgate.net |

| Methyl Acrylate | 4-Vinylpyridine | 0.22 | 1.7 | capes.gov.br |

This interactive table displays the reactivity ratios for the copolymerization of 2-vinylpyridine and 4-vinylpyridine with methyl acrylate as determined in different research.

Copolymerization with Styrenic Monomers

Vinylpyridines are readily copolymerized with styrenic monomers, most notably styrene itself. These copolymerizations are often carried out via free radical polymerization in solution or in bulk. researchgate.net

For the copolymerization of 4-vinylpyridine (4-VP) with styrene, reactivity ratios have been determined using ¹H-NMR and ¹³C-NMR spectroscopy. researchgate.net The Kelen-Tüdős method yielded values of r(styrene) = 0.75 and r(4-VP) = 0.57, while another calculation method provided r(styrene) = 0.67 and r(4-VP) = 0.85. researchgate.net These values, being less than one, suggest a tendency towards the formation of an alternating copolymer structure. researchgate.net

Similarly, for the 2-vinylpyridine/styrene system, reactivity ratios of r(styrene) = 0.56 and r(2-VP) = 0.9 have been reported. capes.gov.br The copolymerization of 2-methyl-5-vinylpyridine (B86018) with styrene has also been studied, with the resulting copolymers exhibiting solubility in acetone. google.com

The synthesis of block copolymers of styrene and vinylpyridines has been achieved through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net These block copolymers are of interest for their self-assembly properties and potential applications in nanotechnology.

Table 4: Reactivity Ratios for Vinylpyridine and Styrene Copolymerization

| Monomer 1 | Monomer 2 | r₁ | r₂ | Reference |

| Styrene | 4-Vinylpyridine | 0.75 | 0.57 | researchgate.net |

| 4-Vinylpyridine | Styrene | 0.85 | 0.67 | researchgate.net |

| Styrene | 2-Vinylpyridine | 0.56 | 0.9 | capes.gov.br |

This interactive table presents the reactivity ratios for the copolymerization of vinylpyridines with styrene.

Copolymerization with Butadiene

The copolymerization of vinylpyridines, including analogues of this compound, with butadiene is a significant area of research, particularly for the development of synthetic rubbers and thermoplastic elastomers. While specific studies focusing exclusively on this compound with butadiene are not extensively detailed in the provided results, the behavior of similar vinylpyridine monomers provides valuable insights.

For instance, 2-vinylpyridine is readily copolymerized with butadiene in the presence of radical, cationic, or anionic initiators. wikipedia.org A notable application is the creation of a latex terpolymer of 2-vinylpyridine, styrene, and butadiene, which is utilized as a tire-cord binder to enhance the adhesion between the tire cord and the rubber matrix. wikipedia.org

The synthesis of block copolymers such as poly(styrene-b-butadiene-b-2-vinylpyridine) and poly(styrene-b-butadiene-b-4-vinylpyridine) has been reported, indicating the feasibility of creating well-defined structures with these monomers. google.com Anionic polymerization is a common method for synthesizing such block copolymers. For example, poly(butadiene)-b-poly(2-vinylpyridine)-b-poly(ethylene oxide) (PBP2VPPEO) triblock copolymers have been prepared by sequential anionic polymerization. academie-sciences.fr This technique allows for precise control over the molecular weight and architecture of the resulting polymer. nih.gov The combination of a polybutadiene (B167195) block, known for its elasticity, with a poly(4-vinylpyridine) block, which offers chemical reactivity and metal coordination capabilities, can lead to materials with distinct, phase-separated domains and unique mechanical properties. ruixibiotech.com

Copolymerization with Glycidyl (B131873) Methacrylate

The copolymerization of vinylpyridines with glycidyl methacrylate (GMA) introduces reactive epoxy groups into the polymer structure, which can be utilized for post-polymerization modifications, crosslinking, or grafting.

Studies have reported the copolymerization of 2-vinylpyridine and 2-vinyl-5-ethylpyridine with glycidyl methacrylate. acs.org Similarly, poly(4-vinyl pyridine)-block-poly(glycidyl methacrylate) (P4VP-b-PGMA) has been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. sci-hub.se This controlled radical polymerization technique allows for the preparation of well-defined block copolymers.

The epoxy groups of the GMA units can serve as anchoring points for grafting onto surfaces or for creating crosslinked networks. For example, a mixture of poly[(2-methyl-2-oxazoline)-random-glycidyl methacrylate] and P4VP-b-PGMA has been used to create binary polymer brushes on silicon/glass substrates. sci-hub.se The GMA segments facilitate the grafting of the polymers to the substrate through covalent bonding. sci-hub.se

Copolymerization with ε-Caprolactone

The copolymerization of vinylpyridines with ε-caprolactone (CL) combines the properties of vinylpyridine-based polymers with the biodegradability and biocompatibility of poly(ε-caprolactone) (PCL). This is often achieved through a combination of polymerization techniques.

For instance, poly(ε-caprolactone)-b-poly(4-vinylpyridine) (PCL-b-P4VP) diblock copolymers have been synthesized. acs.org The process can involve a two-step polymerization: first, the ring-opening polymerization (ROP) of ε-caprolactone, followed by a controlled radical polymerization technique like nitroxide-mediated radical polymerization (NMP) for the 4-vinylpyridine block. acs.org Another approach involves using a hydroxyl-terminated PCL as a macroinitiator for the polymerization of the vinylpyridine block.

Similarly, well-defined amphiphilic block copolymers of poly(ε-caprolactone)-b-poly(N-vinylpyrrolidone) (PCL-b-PNVP) have been prepared by combining ROP and RAFT polymerization, showcasing a versatile method for creating such block copolymers. acs.org The synthesis of poly(2-vinyl pyridine-b-ε-caprolactone) is also documented, further highlighting the ability to create these block copolymers. googleapis.com

Monomer Reactivity Ratios and Sequence Distribution Analysis

Monomer reactivity ratios are critical parameters in copolymerization as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer. This information is essential for predicting the composition and sequence distribution of the resulting copolymer.

In the copolymerization of glycidyl methacrylate (GMA) and methyl methacrylate (MMA), the reactivity ratios were found to be rGMA = 1.24 ± 0.02 and rMMA = 0.85 ± 0.03 using the Fineman-Ross method. dntb.gov.ua For the emulsion copolymerization of butyl acrylate (BA) and GMA, the reactivity of GMA was found to be higher than that of BA. sid.irresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the sequence distribution and configuration of copolymers. cdnsciencepub.com For instance, in poly(methyl methacrylate-co-4-vinyl pyridine), the splitting of aromatic and methoxy signals in both proton and carbon NMR spectra provides information about the sequence distribution and co-isotacticity. cdnsciencepub.com

Table 1: Monomer Reactivity Ratios for Selected Vinylpyridine Copolymer Systems This table is populated with data for analogous systems due to the lack of specific data for this compound in the provided search results.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | 4-Vinylpyridine | 0.550 | 1.165 | Fineman-Ross | researchgate.net |

| Methyl Methacrylate | 4-Vinylpyridine | 0.559 | 1.286 | Kelen-Tüdös | researchgate.net |

| Glycidyl Methacrylate | Methyl Methacrylate | 1.24 ± 0.02 | 0.85 ± 0.03 | Fineman-Ross | dntb.gov.ua |

| Butyl Acrylate | Glycidyl Methacrylate | 0.22 | 1.85 | Fineman-Ross (Emulsion) | sid.ir |

Synthesis of Block Copolymers and Graft Copolymers

The synthesis of block and graft copolymers containing this compound or its analogues allows for the creation of materials with complex architectures and multifunctional properties.

Block Copolymers: Living anionic polymerization is a robust method for synthesizing well-defined block copolymers. nih.gov This technique has been used to prepare triblock copolymers like poly(styrene-b-butadiene-b-4-vinylpyridine). google.com The sequential addition of monomers in a specific order, based on their electron affinity (e.g., styrene < butadiene < vinyl pyridine), is crucial for successful block copolymerization. nih.gov Reversible addition-fragmentation chain transfer (RAFT) polymerization is another powerful technique for synthesizing block copolymers of vinylpyridines, such as poly(2-vinylpyridine-b-4-vinylpyridine). acs.org

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting to" methods. An example of the "grafting from" approach involves the synthesis of poly(styrene-g-ethylenimine), where poly(2-methyl-2-oxazoline) is grafted from a chloromethylated polystyrene backbone and subsequently hydrolyzed. acs.org The "grafting to" method has been used to create polymer brushes by attaching copolymers containing reactive groups, like glycidyl methacrylate, to a substrate. sci-hub.se Graft copolymerization of 4-vinylpyridine onto deproteinized natural rubber has also been demonstrated, resulting in pH-responsive materials. eares.org

Table 2: Examples of Block and Graft Copolymers Containing Vinylpyridines

| Copolymer Type | Composition | Synthesis Method | Reference |

|---|---|---|---|

| Block Copolymer | Poly(styrene-b-butadiene-b-4-vinylpyridine) | Anionic Polymerization | google.com |

| Block Copolymer | Poly(2-vinylpyridine-b-4-vinylpyridine) | RAFT Polymerization | acs.org |

| Block Copolymer | Poly(ε-caprolactone-b-4-vinylpyridine) | Ring-Opening Polymerization & NMP | acs.org |

| Graft Copolymer | Poly(styrene-g-ethylenimine) | Grafting from chloromethylated polystyrene | acs.org |

| Graft Copolymer | 4-Vinylpyridine grafted onto natural rubber | Radical Polymerization | eares.org |

V. Advanced Material Science Applications of 2 Methyl 4 Vinylpyridine Derived Polymers

Polymeric Membranes for Selective Separations

Polymers based on 2-Methyl-4-vinylpyridine are increasingly utilized in the fabrication of advanced separation membranes. Their ability to form robust films, combined with the stimuli-responsive nature of the pyridine (B92270) moiety, allows for the creation of membranes with dynamically tunable transport properties. These "smart" membranes can alter their pore size and surface chemistry in response to environmental changes, making them highly effective for selective separation processes.

A key application of poly(this compound) (P2M4VP) is in the development of pH-responsive membranes. The filtration properties of these membranes can be controlled by altering the pH of the surrounding aqueous medium. The mechanism relies on the protonation and deprotonation of the pyridine nitrogen atom.

In acidic conditions (low pH), the pyridine groups become protonated, acquiring a positive charge. The resulting electrostatic repulsion between adjacent charged groups causes the polymer chains to uncoil and adopt an extended conformation. This swelling of the polymer matrix effectively reduces the membrane's pore size, leading to a decrease in water flux and an increase in the rejection of solutes. nih.govrsc.org Conversely, at higher pH values (above the polymer's effective pKa), the pyridine groups are deprotonated and neutral. The polymer chains collapse into a more compact state, opening the pores and significantly increasing water permeance. nih.govrsc.org This reversible transition allows the membrane to function as a pH-operated valve for fluid flow and particle separation.

Research on the closely related poly(4-vinylpyridine) (P4VP) demonstrates this principle effectively. Membranes grafted with P4VP exhibit a drastic, reversible change in water flux when the pH is switched. rsc.orgrsc.org For instance, a polysulfone membrane blended with a P4VP-grafted copolymer showed that at pH 3.0, the pores were in a "closed" state, while at pH 8.0, they were "open," leading to a significant increase in water flux. rsc.org Similarly, membranes fabricated through an aqueous phase separation of P4VP showed a substantial increase in permeance at pH 3.0 compared to pH 5.5. nih.gov This pH-responsive behavior can also be used for self-cleaning, where a pH change dislodges foulants from the swollen membrane surface. nih.gov

Table 1: Effect of pH on Water Permeance in Vinylpyridine-Based Membranes

| Membrane System | pH | State of Pyridine Groups | Polymer Conformation | Pore State | Relative Water Flux/Permeance | Reference |

|---|---|---|---|---|---|---|

| P4VP Cross-linked Membrane | 3.0 | Protonated (+) | Swollen/Extended | Constricted | High (~1600 L m-2h-1bar-1) | nih.gov |

| P4VP Cross-linked Membrane | 5.5 | Deprotonated (neutral) | Collapsed | Open | Low (~900 L m-2h-1bar-1) | nih.gov |

| PSF-g-P4VP Blended Membrane | 3.0 | Protonated (+) | Swollen/Extended | "Closed" | Low | rsc.org |

| PSF-g-P4VP Blended Membrane | 8.0 | Deprotonated (neutral) | Collapsed | "Open" | High (up to 1113 L m-2h-1) | rsc.org |

The fabrication of membranes with highly uniform, nanometer-sized pores is crucial for precise molecular separations. Block copolymers containing a P2M4VP segment are excellent precursors for creating such isoporous structures. A prevalent technique is the combination of block copolymer self-assembly and non-solvent induced phase separation (SNIPS). mdpi.comsci-hub.se

In this process, a solution of an amphiphilic block copolymer, such as polystyrene-b-poly(this compound), is cast as a thin film. nih.gov During solvent evaporation, the dissimilar blocks self-assemble into a nanoscale morphology, often with one block forming cylindrical domains within a matrix of the other block. Subsequent immersion in a non-solvent for the matrix-forming block (e.g., polystyrene) but a solvent for the pore-forming block (P2M4VP) solidifies the structure, creating an integral asymmetric membrane with a highly ordered, nanoporous top layer. mdpi.comnih.gov

The resulting pores are lined with the P2M4VP chains, imparting their chemical functionality to the pore walls. nih.gov These functionalities can be further modified. For example, the pyridine groups can be quaternized to introduce permanent positive charges, which enhances interaction with negatively charged species and can be used to tune the effective pore size. nih.govdb-thueringen.de This method allows for the fabrication of membranes with well-defined pore sizes, narrow pore size distributions, and tunable surface chemistry, making them suitable for high-resolution ultrafiltration and nanofiltration. mdpi.comsci-hub.se Studies on polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) have demonstrated the successful formation of membranes with hexagonally packed cylindrical pores. mdpi.comnih.gov

pH-Responsive Membrane Architectures

Hydrogels and Crosslinked Polymer Networks

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. aston.ac.uknih.gov P2M4VP is an ideal candidate for creating stimuli-responsive hydrogels due to the pH-sensitive nature of its pyridine side groups. These hydrogels can undergo significant, reversible changes in volume in response to pH fluctuations, making them valuable for applications in sensors, and controlled release systems.

The swelling behavior of P2M4VP hydrogels is governed by the pH of the surrounding environment. rsc.org In acidic solutions (pH < pKa), the pyridine groups become protonated. The resulting electrostatic repulsion between the positively charged polymer chains forces the network to expand, leading to a high degree of swelling as water is drawn into the hydrogel matrix. researchgate.neteares.org As the pH increases above the polymer's pKa, the pyridine groups are deprotonated, eliminating the electrostatic repulsion. This allows the polymer chains to collapse, driven by hydrophobic interactions, causing the hydrogel to shrink and expel water. rsc.orgresearchgate.net

This transition from a swollen to a collapsed state can be quite sharp and occurs over a narrow pH range. rsc.org The degree of swelling is also influenced by the crosslinking density of the hydrogel; a lower crosslinking density allows for greater chain mobility and thus a higher swelling capacity. rsc.org Research on P4VP hydrogels shows they can exhibit a drastic and reversible 10-fold swelling when the pH is switched from neutral to acidic. rsc.org Similarly, graft copolymers of 4-vinylpyridine (B31050) onto deproteinized natural rubber showed a significant increase in swelling percentage when the pH of the aqueous solution was below 4. eares.org

Table 2: pH-Dependent Swelling of Vinylpyridine-Based Hydrogels

| Hydrogel System | Condition | Swelling Behavior | Dominant Interaction | Reference |

|---|---|---|---|---|

| P4VP Multilayer Hydrogel | pH < 5 | High Swelling (10-fold increase) | Electrostatic Repulsion (Protonated) | rsc.org |

| P4VP Multilayer Hydrogel | pH > 5 | Collapsed State | Hydrophobic Interaction (Neutral) | rsc.org |

| 4VP-grafted Natural Rubber | pH < 4 | Increased Swelling Percentage | Electrostatic Repulsion (Protonated) | eares.org |

| 4VP-grafted Natural Rubber | pH > 4 | Lower Swelling Percentage | Hydrophobic Interaction (Neutral) | eares.org |

While chemical crosslinking, which involves the formation of covalent bonds, is common, hydrogels can also be formed through physical crosslinking. nih.gov Physically crosslinked hydrogels, held together by non-covalent interactions such as hydrogen bonds, electrostatic forces, or hydrophobic interactions, are often of interest because they avoid the use of potentially toxic chemical crosslinking agents. aston.ac.uknih.gov

pH-Responsive Swelling Characteristics

Polymer Composites and Hybrid Materials

Incorporating inorganic components into a P2M4VP matrix yields polymer composites and hybrid materials with synergistic or enhanced properties. The pyridine groups of the polymer can coordinate with metal ions or interact with the surface of inorganic particles, providing a strong interface between the organic and inorganic phases. mdpi.comscispace.com This compatibility is key to creating homogeneous materials with improved thermal stability, mechanical strength, or novel catalytic and electronic properties.

Composite materials have been successfully prepared by combining polymers of vinylpyridine with inorganic fillers like metal oxides (e.g., TiO₂, ZnO) and clays. mdpi.comscispace.com For example, composite films of poly(vinylpyridine) and metal oxides have been developed for environmental remediation, where the polymer acts as a host matrix and can enhance the photocatalytic activity of the embedded oxide nanoparticles by promoting charge separation. mdpi.com The morphology of these composites is highly dependent on the nature of the oxide; ZnO tends to distribute homogeneously within a P4VP matrix, while TiO₂ may form distinct channels. mdpi.com

Hybrid materials can also be formed by supporting organometallic catalysts on P2M4VP-based materials. For instance, a poly(styrene-co-4-vinylpyridine)/silica nanoscale hybrid material has been used as a support for a cyclopentadienyltitanium trichloride (B1173362) catalyst for styrene (B11656) polymerization. jlu.edu.cn The pyridine units in the hybrid support interact with the catalyst components, creating stable and active catalytic species. jlu.edu.cn

Table 3: Examples of Poly(vinylpyridine)-Based Composite and Hybrid Materials

| Polymer Matrix | Inorganic Component | Material Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Zinc Oxide (ZnO) | Composite Film | Homogeneous particle distribution, enhanced photocatalysis | mdpi.com |

| Poly(2-vinylpyridine) | Titanium Dioxide (TiO₂) | Composite Film | Formation of TiO₂ channels, photocatalysis | mdpi.com |

| Poly(4-vinylpyridine) | Bentonite/Mostaganem Clays | Composite | Improved thermal stability, potential for adsorption | scispace.com |

| Poly(styrene-co-4-vinylpyridine) | Silica (SiO₂) | Nanoscale Hybrid | Support for metallocene catalysts in polymerization | jlu.edu.cn |

Integration with Metal Oxide Nanostructures (e.g., TiO2, ZnO)

Polymer Coatings and Adhesion Technologies

Polymers derived from vinylpyridines are widely utilized in coatings and adhesives, valued for their ability to enhance adhesion and modify surface properties. sigmaaldrich.compolysciences.com Poly(2-vinylpyridine) (P2VP) is used as a binder in specialty adhesives and coatings, where it provides strong bonding to a variety of substrates, particularly those with acidic surfaces. sigmaaldrich.compolysciences.com

The adhesive properties stem from the interactions of the pyridine functional groups. This makes them effective components in adhesive compositions for demanding applications, such as in rubber-cord composites for tires, where latexes containing monomers like 2-methyl-5-vinylpyridine (B86018) are used. google.com

Furthermore, these polymers are used to create functional and "smart" coatings. For example, coatings based on poly(4-vinylpyridine) can be designed to be pH-responsive. researchgate.neteares.org These coatings can swell or shrink in response to changes in the ambient pH, a property that is being explored for controlling protein adsorption on surfaces and for developing materials for biomedical applications. researchgate.neteares.org Cationic nanospheres made from 4-vinylpyridine copolymers have also been developed for use in antibacterial coatings, demonstrating enhanced adhesion through biomimetic interactions. acs.org

Applications in Electronic Devices and Sensors

The unique electronic properties and chemical reactivity of vinylpyridine-based polymers make them suitable for applications in electronics and chemical sensing. sigmaaldrich.com The ability of the pyridine nitrogen to interact with various analytes and to form conductive complexes with metal ions is key to these functions. mdpi.comresearchgate.net

In the field of chemical sensors, these polymers serve as the active material in chemiresistors. For instance, nanocomposites of poly(4-vinylpyridine) and nanographite have been developed for detecting nitroaromatic vapors. researchgate.net In these sensors, the polymer provides active sites for analyte interaction, and the conductive nanographite network translates this chemical interaction into a measurable change in electrical resistance. researchgate.net

The formation of metal complexes also opens up applications in sensing. mdpi.com The coordination of metal ions can induce changes in the polymer's photophysical properties, such as luminescence, which can be harnessed for optical sensing platforms. mdpi.com Moreover, the general class of molecularly imprinted polymers (MIPs), which can be created using vinylpyridine monomers, offers a pathway to highly selective sensors by creating polymer matrices with tailored binding cavities for specific target molecules. mdpi.com

Energy Storage System Components

Polymers derived from this compound and its parent compounds are emerging as critical components in energy storage devices like lithium-ion batteries and dye-sensitized solar cells. sigmaaldrich.comsogang.ac.kr They are used as binders in electrodes, as polymer electrolytes, and as separators.

As binders for battery electrodes, polymers must ensure good adhesion between the active material and the current collector, maintain mechanical integrity during volume changes (especially in high-capacity anodes like silicon), and facilitate ion transport. mdpi.comuminho.pt Copolymers incorporating 2-vinylpyridine (B74390) have been studied as aqueous-based binders for high-voltage cathodes like LiCoO₂, aiming to replace traditional binders that require toxic solvents. researchgate.net

In the realm of solid-state electrolytes, which promise enhanced battery safety, vinylpyridine-based polymers are also under investigation. Quaternized poly(4-vinylpyridine), such as poly(N-methyl 4-vinylpyridine iodide), can function as a solid polymer electrolyte. sogang.ac.kr While its intrinsic ionic conductivity is modest, it can be significantly enhanced by adding ionic liquids. sogang.ac.kr Blends of poly(ethylene oxide) with poly(2-vinylpyridine) or poly(4-vinylpyridine) and a lithium salt have also been shown to produce highly conductive solid polymer electrolytes. acs.org These materials are also explored as gel polymer electrolytes for various electrochemical applications. researchgate.net

Vii. Environmental Remediation Applications of Poly 2 Methyl 4 Vinylpyridine Derivatives

Adsorption of Organic Pollutants from Aqueous Media

The pyridine (B92270) functional group in poly(2-methyl-4-vinylpyridine) derivatives makes them effective adsorbents for a range of organic pollutants. The adsorption mechanisms can include hydrogen bonding, electrostatic interactions, and π-π stacking interactions between the aromatic ring of the polymer and the pollutant molecules.

Phenolic compounds are common and toxic pollutants in industrial wastewater. Cross-linked poly(4-vinylpyridine) has demonstrated a significant capacity for adsorbing various phenolic species from aqueous solutions. mdpi.com The primary interaction mechanism is believed to be hydrogen bonding between the hydroxyl group of the phenol (B47542) and the nitrogen atom of the pyridine ring.

Research on cross-linked P4VP has shown its effectiveness in removing phenols such as p-aminophenol, p-cresol, p-chlorophenol, and p-nitrophenol. mdpi.com The efficiency of adsorption is often dependent on the pH of the solution, which affects the degree of ionization of both the phenolic compounds and the pyridine groups. For instance, in acidic conditions, the pyridine nitrogen can become protonated, leading to electrostatic repulsion of similarly charged species, while in neutral or slightly basic conditions, hydrogen bonding is more dominant.

A study on 4-vinylpyridine-modified post-cross-linked resins highlighted their efficiency in phenol adsorption, attributing it to the microporous structure and the presence of nitrogen-containing functional groups. nih.gov The adsorption process was found to be more efficient at lower temperatures, indicating an exothermic nature. nih.gov

For poly(this compound), the methyl group adjacent to the nitrogen might introduce some steric hindrance, potentially affecting the accessibility of the nitrogen's lone pair for hydrogen bonding with phenolic compounds. However, the electron-donating nature of the methyl group could also increase the basicity of the nitrogen, possibly enhancing the strength of the hydrogen bonds that do form.

Table 1: Adsorption of Phenolic Compounds by a 4-Vinylpyridine-Modified Post-Cross-Linked Resin (HPDN-10%-100%)

| Parameter | Value | Reference |

|---|---|---|

| Adsorbent | HPDN-10%-100% | nih.gov |

| Pollutant | Phenol | nih.gov |

| Isosteric Enthalpy (at zero fractional loading) | -40.39 kJ/mol | nih.gov |

This table presents data for a poly(4-vinylpyridine) derivative as a proxy for poly(this compound).

Synthetic dyes are another major class of water pollutants. The charged nature and aromatic structures of many dyes make them suitable for removal by polymers containing pyridine functionalities.

Rhodamine B: Rhodamine B (RB) is a cationic dye. Its removal by vinylpyridine-based polymers can occur through electrostatic interactions and π-π stacking. Research on PET fibers grafted with 4-vinyl pyridine (4-VP) and 2-methylpropenoic acid demonstrated successful removal of RB. scitechnol.com The adsorption was highly pH-dependent, with maximum adsorption occurring at a pH of 12. scitechnol.com The maximum adsorption capacity was found to be 45.28 mg/g at an initial dye concentration of 250 ppm. scitechnol.com Another study using 4-vinylpyridine-modified post-cross-linked resins also showed significant adsorption capacity for Rhodamine B, which was attributed to the resin's high specific surface area and broad pore size distribution. nih.gov

Methylene (B1212753) Blue: Methylene Blue (MB) is another cationic dye. Similar to RB, its adsorption on vinylpyridine-based polymers is influenced by pH and the surface properties of the adsorbent. PET fibers grafted with 4-VP and 2-methylpropenoic acid were also effective in removing MB, with a maximum adsorption capacity of 56.72 mg/g at 250 ppm and an optimal pH of 10. scitechnol.com The adsorption process was relatively fast, reaching equilibrium in about 40 minutes. scitechnol.com

For poly(this compound) derivatives, the quaternization of the nitrogen atom would create permanent positive charges, enhancing the electrostatic attraction with anionic dyes. Conversely, for cationic dyes like Rhodamine B and Methylene Blue, the interaction would likely be a combination of π-π stacking and hydrophobic interactions, with the potential for some repulsion if the pyridine nitrogen is protonated at low pH. The steric hindrance from the methyl group could influence the planarity of the pyridine ring's interaction with the flat aromatic structures of the dye molecules.

Table 2: Adsorption of Synthetic Dyes by 4-Vinyl Pyridine-Grafted PET Fibers

| Dye | Optimal pH | Adsorption Time to Equilibrium (min) | Maximum Adsorption Capacity (mg/g at 250 ppm) | Reference |

|---|---|---|---|---|

| Rhodamine B | 12 | ~40 | 45.28 | scitechnol.com |

| Methylene Blue | 10 | ~40 | 56.72 | scitechnol.com |

This table presents data for a poly(4-vinylpyridine) derivative as a proxy for poly(this compound).

Removal of Phenolic Compounds

Heavy Metal Ion Adsorption and Sensing (e.g., Mercury Detection)

The lone pair of electrons on the nitrogen atom of the pyridine ring allows poly(this compound) derivatives to act as chelating agents for heavy metal ions. This property is highly valuable for the removal and detection of toxic metals from water.

The formation of complexes between metal ions and poly(4-vinylpyridine) has been extensively studied. researchgate.netresearchgate.net The efficiency of metal ion uptake is often pH-dependent, as protonation of the nitrogen at low pH competes with metal ion coordination. researchgate.net Ion-imprinted polymers (IIPs) based on 4-vinylpyridine (B31050) have been developed to create specific recognition sites for target metal ions, enhancing selectivity. mdpi.com

Mercury Detection and Adsorption: Mercury is a particularly toxic heavy metal. Poly(4-vinylpyridine)-based materials have been shown to be effective for mercury removal and detection. For instance, poly(acrylamide) grafted onto cross-linked poly(4-vinylpyridine) was found to have a very high sorption capacity for Hg(II), at 817 mg/g. cornell.edu This material showed excellent selectivity for Hg(II) over other metal ions like Pb(II), Zn(II), Cu(II), Cd(II), and Fe(III). cornell.edu

In the context of sensing, a sensor using a partially cross-linked poly(4-vinylpyridine) modified electrode was developed for the detection of hidden mercury in cosmetic products. grafiati.com The mechanism involves the complexation of mercury ions with the pyridine groups, leading to a detectable electrochemical signal. Another approach used 4-mercaptopyridine (B10438) (4-MPY) functionalized nanoparticles for the SERS (Surface-Enhanced Raman Spectroscopy) detection of mercury, where the coordination of mercury to the nitrogen atom of the pyridine ring caused a measurable spectral shift. rsc.org

The introduction of a methyl group at the 2-position in poly(this compound) would likely alter its interaction with metal ions compared to P4VP. The increased basicity of the nitrogen could lead to stronger coordination with some metal ions. However, the steric bulk of the methyl group could also hinder the formation of certain coordination geometries, potentially leading to different selectivity profiles for various metal ions. For mercury, which can form strong linear complexes, this steric effect might be less pronounced than for metals that prefer octahedral or tetrahedral coordination.

Table 3: Heavy Metal Ion Adsorption by Poly(4-vinylpyridine) Derivatives

| Adsorbent | Metal Ion | Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|---|

| Poly(acrylamide) grafted onto cross-linked poly(4-vinyl pyridine) | Hg(II) | 817 | High selectivity for Hg(II) | cornell.edu |

| Poly(acrylamide-co-4-vinylpyridine) hydrogel | Cu(II) | ~47.6 (0.749 mmol/g) | High sensitivity to Cu(II) and Ni(II) | researchgate.net |

| Crosslinked poly(4-vinylpyridine) | Hg(II) | Adsorption independent of crosslinking degree | Selective adsorption of Hg(II) over other metals | researchgate.net |

This table presents data for poly(4-vinylpyridine) derivatives as a proxy for poly(this compound).

Viii. Advanced Characterization Methodologies for 2 Methyl 4 Vinylpyridine and Its Polymers

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring the conversion of a monomer to a polymer.

In the context of vinylpyridine polymers, FTIR spectra exhibit characteristic absorption bands. For poly(4-vinylpyridine), vibrations of the pyridine (B92270) ring (C=C, C–N) are observed at approximately 1598, 1556, 1496, 1452, and 1415 cm⁻¹. mdpi.com In-plane and out-of-plane C–H bending of the pyridine ring appear around 1068 cm⁻¹ and 957 cm⁻¹, respectively. mdpi.com The C-H stretching bands for both the polymer backbone and the pyridine pendants are found in the 3000 cm⁻¹ region. mdpi.com

For poly(2-vinylpyridine), the C=N stretching vibrations of the pyridine ring are located at 1589 cm⁻¹ and 1568 cm⁻¹, while the ring stretching C=C vibrations are at 1471 cm⁻¹ and 1433 cm⁻¹. mdpi.com The out-of-plane ring C–H bending is observed at 746 cm⁻¹, and in-plane C–H bending is around 1068 cm⁻¹. mdpi.com The C–H stretching vibrations from the polymer backbone are seen in the 2850–2952 cm⁻¹ range. mdpi.com

When 4-vinylpyridine (B31050) is grafted onto other polymer backbones, such as deproteinized natural rubber (DPNR), new characteristic peaks appear. These include bands at 1604 cm⁻¹ (C=N), 1420 cm⁻¹ (C=C), and 1000 cm⁻¹ (pyridine ring deformation), confirming the successful grafting. eares.org Similarly, in copolymers of acrylamide (B121943) and 4-vinylpyridine, characteristic peaks for the pyridine unit, such as C=N stretching at 1599.66 cm⁻¹ and C=C stretching at 1451.17 cm⁻¹ and 1417.42 cm⁻¹, are evident. derpharmachemica.com

The table below summarizes key FTIR absorption bands for vinylpyridine-based polymers.

| Polymer | Functional Group | **Wavenumber (cm⁻¹) ** | Reference |

| Poly(4-vinylpyridine) | Pyridine Ring (C=C, C-N) | 1598, 1556, 1496, 1452, 1415 | mdpi.com |

| In-plane C-H Bending | 1068 | mdpi.com | |

| Out-of-plane C-H Bending | 957 | mdpi.com | |

| Poly(2-vinylpyridine) | Pyridine Ring (C=N) | 1589, 1568 | mdpi.com |

| Pyridine Ring (C=C) | 1471, 1433 | mdpi.com | |

| Out-of-plane Ring C-H Bending | 746 | mdpi.com | |

| 4VP-grafted-DPNR | C=N | 1604 | eares.org |

| C=C | 1420 | eares.org | |

| Pyridine Ring Deformation | 1000 | eares.org | |

| Poly(acrylamide-co-4-vinylpyridine) | C=N Stretching | 1599.66 | derpharmachemica.com |

| C=C Stretching | 1451.17, 1417.42 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 2M4VP and its polymers, providing information on monomer composition, polymer microstructure, and stereochemistry.

Proton NMR (¹H NMR) is crucial for determining the composition of copolymers and for analyzing the microstructure of the polymer backbone. In copolymers of 2-vinylpyridine (B74390) and methyl methacrylate (B99206), ¹H NMR can be used to quantitatively measure the triad (B1167595) distributions centered on both the vinylpyridine and methyl methacrylate units. sioc-journal.cn

For quaternized poly(4-vinylpyridine), the ¹H NMR spectrum shows a broad signal around 1.5–2 ppm corresponding to the aliphatic protons (–CH₂–CH–) of the backbone. mdpi.com A distinct peak for the methyl group attached to the quaternized nitrogen appears at approximately 4.2 ppm, and its intensity increases with the degree of quaternization. mdpi.comsogang.ac.kr The aromatic protons of the pyridine and pyridinium (B92312) rings are observed at 6.6 and 8.2 ppm, and 7.7 and 8.5 ppm, respectively. mdpi.com

In the case of 4-vinylpyridine grafted onto deproteinized natural rubber, broad signals around 6.5 and 8.5 ppm are attributed to the aromatic protons of the pyridine rings, confirming the presence of the grafted 4-vinylpyridine. eares.org For copolymers of 2-methyl-5-vinylpyridine (B86018) (a structural isomer of 2M4VP) with methyl methacrylate, the aromatic proton at position 6 of the pyridine ring appears at 8.07 ppm. cdnsciencepub.com

NMR spectroscopy, particularly ¹³C NMR, is instrumental in determining the stereochemistry (tacticity) of poly(vinylpyridine) chains. The spatial arrangement of the pendant groups along the polymer backbone influences the polymer's physical properties.

The tacticity is often described in terms of triads: isotactic (mm), heterotactic (mr), and syndiotactic (rr). For poly(2-vinylpyridine), ¹H NMR spectra of the deuterated polymer (poly(2-vinylpyridine-β,β-d₂)) show three distinct peaks that can be assigned to these triad tacticities. researchgate.net In non-deuterated poly(2-vinylpyridine), only the isotactic triad intensity can be reliably obtained from the ¹H NMR spectrum, as the heterotactic and syndiotactic signals overlap with the methylene (B1212753) proton signals. researchgate.netismar.org

¹³C NMR provides more detailed information. The signals for the C4 carbon of poly(4-vinylpyridine) can be resolved into peaks corresponding to pentad tacticities. researchgate.net In copolymers of 4-vinylpyridine and N-dodecylacrylamide, the fractions of VP-centered triads (VP-VP-VP, VP-VP-AM, and AM-VP-AM) can be determined from the ¹³C NMR spectra of the C-4 carbon of the pyridine ring. emu.edu.tr

The table below shows the triad distribution for copolymers of styrene (B11656) and 4-vinylpyridine as an example of how microstructure can be quantified.

| Mole Fraction of 4VP in Feed | VVV Triad | VVS+SVV Triad | SVS Triad | Reference |

| 0.10 | 0.00 | 0.02 | 0.98 | metu.edu.tr |

| 0.30 | 0.02 | 0.16 | 0.82 | metu.edu.tr |

| 0.50 | 0.09 | 0.33 | 0.58 | metu.edu.tr |

| 0.70 | 0.28 | 0.44 | 0.28 | metu.edu.tr |

| 0.90 | 0.69 | 0.28 | 0.03 | metu.edu.tr |

Note: V represents a 4-vinylpyridine unit and S represents a styrene unit.

1H NMR for Composition and Microstructure Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the monomer and polymer, providing information about conjugation and the presence of chromophores.

The UV-Vis spectrum of non-quaternized poly(4-vinylpyridine) in methanol (B129727) shows a strong absorption band at 206 nm and a weaker one at 257 nm, which are associated with n→π* transitions of the nitrogen atom's unshared electron pair. nih.gov Upon quaternization, the band at 206 nm shifts to a longer wavelength of 217 nm, a bathochromic effect indicating the formation of the pyridinium cation. nih.gov In copolymers of acrylamide and 4-vinylpyridine, the pyridine unit shows an intense absorption at 258 nm, which can be used to determine the copolymer composition. derpharmachemica.com

The optical band gap of poly(vinylpyridine)s can also be determined from UV-Vis spectra. For instance, the bandgaps of poly(2-vinylpyridine) and poly(4-vinylpyridine) have been reported to be 3.73 eV and 3.8 eV, respectively. mdpi.com

X-ray Diffraction Techniques (e.g., GIXRD) for Crystalline Structure

X-ray diffraction (XRD) techniques are essential for investigating the crystalline or amorphous nature of polymers. Grazing Incidence X-ray Diffraction (GIXRD) is particularly useful for thin films.

Studies have shown that poly(vinylpyridine)s can exhibit a semicrystalline nature. nih.govnih.govresearchgate.netdntb.gov.ua For example, GIXRD analysis of poly(2-vinylpyridine) and poly(4-vinylpyridine) films revealed their semicrystalline structure. mdpi.com In some cases, a broad amorphous halo is observed, indicating a lack of long-range order. mdpi.comnih.gov For instance, in block copolymers of poly(4-vinylpyridine)-b-polystyrene, the neat polymer nanoparticles showed an amorphous pattern, while composites with iron oxide nanoparticles displayed characteristic peaks of the crystalline Fe₃O₄. tandfonline.com

The table below shows the d-spacing values obtained from XRD for a complex of poly(4-vinylpyridine) and a tolane-based benzoic acid, illustrating the ordered structures that can form.

| Molar Fraction (x) | d-spacing (nm) | Reference |

| 0.15 | 3.42 | rsc.org |

| 0.30 | 3.88 | rsc.org |

| 0.45 | 4.39 | rsc.org |

| 0.60 | 4.70 | rsc.org |

| 0.70 | 4.78 | rsc.org |

Electron Microscopy for Morphological Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology and topography of polymers and their composites.

SEM analysis of poly(vinylpyridine) films has shown that clusters of particles can be observed on the surface. mdpi.comnih.govresearchgate.net The morphology of composites containing poly(vinylpyridine) is highly dependent on the nature of the other components. For example, in composites with TiO₂, channels or pathways of the metal oxide were observed on the polymer surface. mdpi.comnih.gov In contrast, composites with ZnO showed a more homogeneous distribution within the polymer matrix. mdpi.com In blends of polyaniline and poly(4-vinylpyridine), the morphology varied from spherical particles to elliptical flakes depending on the composition. researchgate.net For block copolymers like polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) formed into membranes, SEM reveals highly ordered, hexagonally packed cylindrical pores. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and degradation profile of polymeric materials. For poly(2-methyl-4-vinylpyridine) and its copolymers, TGA provides data on the temperatures at which weight loss occurs, indicating the onset of decomposition.

Under an inert nitrogen atmosphere, the thermal degradation of poly(4-vinylpyridine) (P4VP), a closely related polymer, typically shows an initial small weight loss up to 150 °C, which is attributed to the evaporation of adsorbed water. mdpi.com The primary degradation event for the polymer backbone occurs at higher temperatures. mdpi.com For instance, studies on P4VP have shown that the main decomposition takes place between 400 and 450 °C, with a maximum degradation rate around 420 °C. mdpi.com In contrast, quaternized derivatives of P4VP exhibit lower thermal stability, with the main degradation occurring between 300 and 400 °C. mdpi.com

In block copolymers, the thermal stability of the poly(vinylpyridine) block can be influenced by the adjacent polymer block. For example, in a poly(2-vinylpyridine)-b-poly(methyl methacrylate) (P2VP-b-PMMA) block copolymer, a notable decrease in the thermal stability of the P2VP block has been observed. researchgate.net The thermal degradation products of PMMA were detected around 360 °C, while those of P2VP were found at approximately 389 °C, which is a significant reduction compared to the homopolymer. researchgate.net

TGA is also employed to analyze composite materials. For P4VP-clay composites, TGA has demonstrated good thermal stability at high temperatures. icm.edu.plscispace.com Similarly, in Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites, the decomposition of the neat P4VP-b-PS spheres started at 330 °C and was complete by 430 °C. tandfonline.com

The thermal degradation mechanism of poly(vinylpyridine)s is complex and dependent on the isomer. Direct pyrolysis mass spectrometry has revealed that poly(2-vinylpyridine) degrades through a complex mechanism yielding pyridine, monomer, and protonated oligomers. researchgate.net Conversely, poly(4-vinylpyridine) primarily undergoes depolymerization, which is a more common degradation pathway for vinyl polymers. researchgate.net

| Polymer System | Atmosphere | Decomposition Onset (°C) | Maximum Degradation Rate Temp (°C) | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Nitrogen | ~400 | ~420 | mdpi.com |

| Quaternized Poly(4-vinylpyridine) | Nitrogen | ~300 | ~365 | mdpi.com |

| P2VP block in P2VP-b-PMMA | - | - | ~389 | researchgate.net |

| P4VP-b-PS Nanoparticles | Nitrogen | 330 | - | tandfonline.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is highly dependent on factors such as molecular weight, polymer architecture, and interactions with other components in blends or composites.

For poly(2-vinylpyridine) (P2VP), the glass transition temperature is influenced by its molecular weight. sciepub.com DSC has been used to establish a Flory-Fox equation for P2VP, which relates Tg to the number average molecular weight (Mn). sciepub.com One study reported a Tg of 375 K (102 °C) for a P2VP sample with a weight average molecular weight (Mw) of ~54k g/mol . acs.org Another study using P2VP samples spanning a wide range of molecular weights derived the equation: Tg = 112°C – 1.5e+5°C·g·mol⁻¹/Mn. sciepub.com

In polymer blends and copolymers, the Tg can provide insights into miscibility. For instance, in poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers, two distinct glass transition temperatures were observed via DSC, one for the PDMS block (below -121 °C) and one for the P2VP block (~100 °C), indicating microphase separation. mdpi.com Similarly, blends of poly(2-vinyl pyridine) and poly(vinyl phenol) show a single Tg, suggesting miscibility due to hydrogen bonding interactions. nih.gov

The addition of nanofillers can also affect the Tg. In poly(4-vinylpyridine)/clay composites, a decrease in the Tg was observed with an increasing percentage of clay. icm.edu.plscispace.com For example, the Tg of P4VP decreased from 147°C to as low as 124°C with the addition of modified clays. icm.edu.pl

DSC is also sensitive to changes in the polymer structure, such as quaternization. Chemical modification of P2VP, like quaternization, can impact the mobility of the polymer chains and lead to an increase in the glass transition temperature. mdpi.com

| Polymer System | Tg (°C) | Measurement Conditions/Notes | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine) (bulk) | 102 | Mw ~54k g/mol | acs.org |

| Poly(2-vinylpyridine) (bulk) | 112 (Tg at infinite MW) | Extrapolated from Flory-Fox plot | sciepub.com |

| P2VP block in PDMS-b-P2VP | ~100 | - | mdpi.com |

| Poly(4-vinylpyridine) | 147 | - | icm.edu.plscispace.com |

| P4VP with 5 wt% modified clay | 124 | - | icm.edu.pl |

Gel Permeation Chromatography (GPC) and Light Scattering for Molecular Weight Determination